molecular formula C20H15F3N4O3S B2648319 2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide CAS No. 343373-14-8

2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

Cat. No.: B2648319
CAS No.: 343373-14-8
M. Wt: 448.42
InChI Key: OEKLOWQFBYIIJG-UHFFFAOYSA-N
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Description

2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring system with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
  • **2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]benzamide

Uniqueness

What sets 2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide apart from similar compounds is its specific combination of functional groups and the presence of the pyridine-3-carboxamide core.

Properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3S/c1-12(28)26-17-9-8-15(11-25-17)31-19-16(3-2-10-24-19)18(29)27-13-4-6-14(7-5-13)30-20(21,22)23/h2-11H,1H3,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKLOWQFBYIIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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